(S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol
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Overview
Description
(S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol is a chiral organic compound that features a pyrrole ring substituted with a methyl group and a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Methyl Group:
Attachment of the Butanol Side Chain: The butanol side chain can be introduced via a Grignard reaction, where a butyl magnesium halide reacts with a suitable pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.
Substitution: The methyl group on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of halogenated or other substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its chiral nature.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing metabolic pathways. In chemical reactions, it could act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol: The enantiomer of the compound, with different chiral properties.
2-(2-Methyl-1H-pyrrol-1-yl)ethanol: A shorter chain analog.
2-(2-Methyl-1H-pyrrol-1-yl)butanoic acid: An oxidized form with a carboxylic acid group.
Uniqueness
(S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol is unique due to its specific chiral configuration and the presence of both a pyrrole ring and a butanol side chain, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2S)-2-(2-methylpyrrol-1-yl)butan-1-ol |
InChI |
InChI=1S/C9H15NO/c1-3-9(7-11)10-6-4-5-8(10)2/h4-6,9,11H,3,7H2,1-2H3/t9-/m0/s1 |
InChI Key |
VOOPRWGOTWLRDL-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](CO)N1C=CC=C1C |
Canonical SMILES |
CCC(CO)N1C=CC=C1C |
Origin of Product |
United States |
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